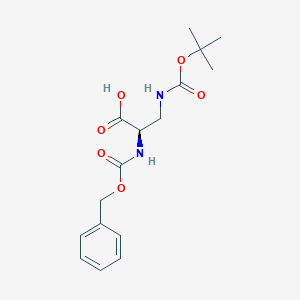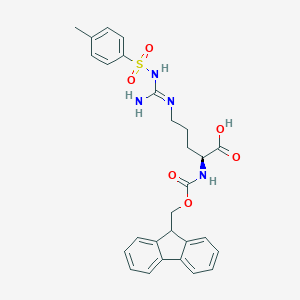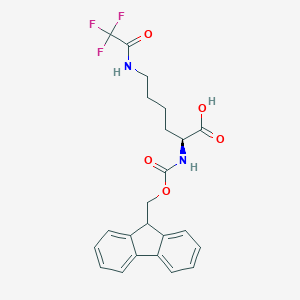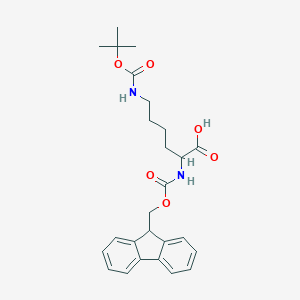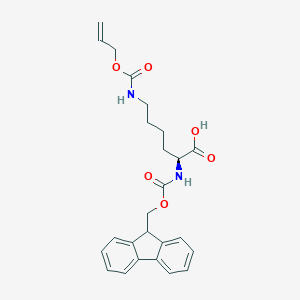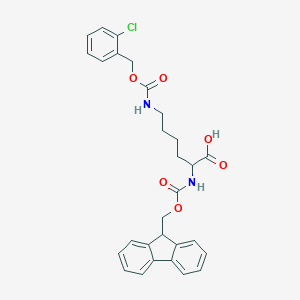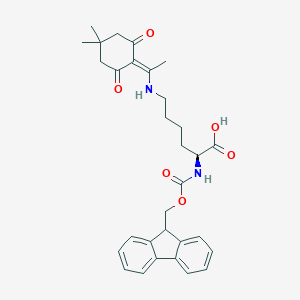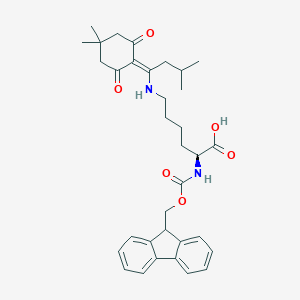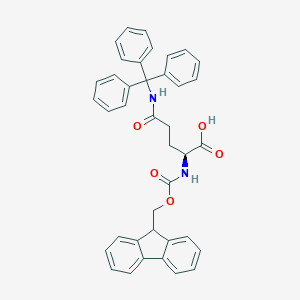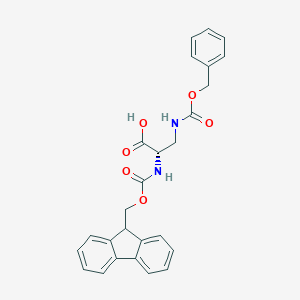
Fmoc-D-Trp-OH
Overview
Description
Fmoc-D-Trp-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan or Fmoc-D-tryptophan, is a compound used in peptide synthesis . It has an empirical formula of C26H22N2O4 and a molecular weight of 426.46 .
Synthesis Analysis
Fmoc-D-Trp-OH is commonly used as a building block in peptide synthesis . It is often introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Molecular Structure Analysis
The molecular structure of Fmoc-D-Trp-OH is represented by the SMILES stringOC(=O)C@@HNC(=O)OCC3c4ccccc4-c5ccccc35 . It has a chiral center, indicating the presence of an isomer . Chemical Reactions Analysis
Fmoc-D-Trp-OH is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-Trp-OH has a melting point of 182-185 °C . It is soluble in dimethylformamide (DMF), with a solubility of 1 mmole in 2 ml DMF . Its density is approximately 1.3±0.1 g/cm3 .Scientific Research Applications
Fmoc-D-Trp-OH: A Comprehensive Analysis of Scientific Research Applications
1. Synthesis of Glucagon-like Peptide-1 (GLP-1) Analogs Fmoc-D-Trp-OH is utilized in the synthesis of analogs of glucagon-like peptide-1 (GLP-1), which are significant in the treatment of type 2 diabetes. The process involves Fmoc solid-phase peptide synthesis (SPPS), a method that allows for the efficient and precise construction of peptide chains .
Solid-Phase Peptide Synthesis (SPPS): This compound is a staple in the SPPS methodology, where it’s used to build various peptides. SPPS is a widely adopted technique for creating peptides in the lab, offering advantages such as ease of purification and high yield .
Preparation of Short Peptides: Fmoc-D-Trp-OH may be employed in preparing short peptides, particularly those without arginine residues. During the cleavage process, specific scavengers are added to prevent cleaved species from reattaching to the tryptophan indole ring, ensuring the integrity of the final peptide product .
Synthesis of Azapeptides: The compound is also used in the solid-phase synthesis of azapeptides, which are peptides that contain a nitrogen atom instead of a carbon atom in their backbone. These azapeptides have potential therapeutic applications and can be synthesized using Fmoc-D-Trp-OH as a building block .
5. Biological Material or Organic Compound for Life Science Research As a biochemical reagent, Fmoc-D-Trp-OH serves as a biological material or organic compound essential for various life science research applications. It’s a versatile compound used in different experimental setups to understand biological processes .
Hydrogel Formation: Fmoc-D-Trp-OH derivatives are used in creating self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides. These hydrogels have potential biomedical applications, such as drug delivery systems or tissue engineering scaffolds .
Each application mentioned above demonstrates the versatility and importance of Fmoc-D-Trp-OH in scientific research, particularly in the field of peptide synthesis and biomedical applications.
For further details on each application, including technical documents and peer-reviewed papers, you can refer to the provided references.
MedChemExpress - Fmoc-D-Trp-OH MilliporeSigma - Fmoc-D-Trp(Boc)-OH MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides MilliporeSigma - Fmoc-Trp(Boc)-OH AAPPTEC - Fmoc-Trp-OH
Mechanism of Action
Target of Action
Fmoc-D-Trp-OH, also known as Nα-Fmoc-N(in)-Boc-D-tryptophan, is primarily used as a biochemical reagent . Its primary targets are the amine groups of amino acids, where it acts as a protecting group during peptide synthesis .
Mode of Action
Fmoc-D-Trp-OH interacts with its targets through a process known as Fmoc protection of the amine group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Pharmacokinetics
The Fmoc group is base-labile, meaning it can be rapidly removed by a base .
Result of Action
The result of Fmoc-D-Trp-OH’s action is the protection of the amine group during peptide synthesis, allowing for the selective assembly of amino acids in a desired sequence . After the peptide bond formation, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-D-Trp-OH is influenced by the environmental conditions of the peptide synthesis process. For instance, the Fmoc group is rapidly removed by a base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH and the presence of certain bases in the environment can significantly influence the efficacy and stability of Fmoc-D-Trp-OH.
Safety and Hazards
When handling Fmoc-D-Trp-OH, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Future Directions
Fmoc-D-Trp-OH may be utilized in preparing short peptides without arginine residues . During cleavage, scavengers including phenol, thiophenol, and 1,2-ethanedithiol should be added to prevent cleaved species from reattaching to the tryptophan indole ring . This suggests potential future directions in the development of new peptide-based materials.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWKZOLAAOTD-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Trp-OH | |
CAS RN |
86123-11-7 | |
| Record name | 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




